9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine

Medicinal Chemistry Building Blocks Quality Control

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine (CAS 1211338-98-5) is a bicyclic diamine belonging to the granatane (9-azabicyclo[3.3.1]nonane) class, characterized by a rigid endo-amine at the 3-position and an N-cyclopropylmethyl substituent. The granatane scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as the core of the marketed antiemetic granisetron and being explored in monoamine reuptake inhibitor and sigma receptor ligand programs.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
Cat. No. B13186752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1CC2CC(CC(C1)N2CC3CC3)N
InChIInChI=1S/C12H22N2/c13-10-6-11-2-1-3-12(7-10)14(11)8-9-4-5-9/h9-12H,1-8,13H2
InChIKeyJWWKAOWQJVLKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine: Granatane Scaffold Procurement Guide


9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine (CAS 1211338-98-5) is a bicyclic diamine belonging to the granatane (9-azabicyclo[3.3.1]nonane) class, characterized by a rigid endo-amine at the 3-position and an N-cyclopropylmethyl substituent [1]. The granatane scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as the core of the marketed antiemetic granisetron and being explored in monoamine reuptake inhibitor and sigma receptor ligand programs [2]. This specific derivative is commercially supplied as a research building block, with documented purity specifications from Enamine LLC [1].

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine: Why N-Substituent Identity Prevents Direct Analog Interchange


Within the granatane 3-amine series, the N-substituent fundamentally dictates the conformational equilibrium of the bicyclic nitrogen lone pair (axial vs. equatorial invertomer ratio), which controls the spatial orientation of the 3-amine pharmacophore and thus its molecular recognition profile [1]. The cyclopropylmethyl group introduces steric bulk and unique electronic character distinct from the N-methyl analog (used in granisetron synthesis) or the unsubstituted parent amine, altering both the N-invertomer ratio and the pKa of the bridgehead nitrogen in ways that cannot be replicated by simple alkyl substituents [2]. This means that for any structure-activity relationship (SAR) study or receptor-binding experiment, substituting the N-methyl building block with the N-cyclopropylmethyl variant is expected to yield non-equivalent results, mandating explicit procurement of the target substituent.

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine: Quantitative Differentiation Evidence for Procurement Decisions


Commercial Purity Benchmarking of N-Cyclopropylmethyl vs. N-Methyl Granatane 3-Amine Building Blocks

The N-cyclopropylmethyl analog is commercially available from Enamine at a documented purity of 95% (product EN300-88989) [1]. The direct comparator, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 76272-56-5), is commonly supplied at purities ranging from 95% to 98% depending on vendor, indicating that the target compound is offered at the lower end of the typical purity range for this series . No data on specific impurity profiles are publicly available.

Medicinal Chemistry Building Blocks Quality Control

N-Invertomer Conformational Equilibrium Modulation by the Cyclopropylmethyl Group in Granatane Systems

In granatane derivatives, the N-substituent establishes an equilibrium between axial and equatorial invertomers. For N-methyl granatane derivatives, computational and NMR studies indicate the axial conformer is strongly favored in the protonated state, while the free base shows a temperature-dependent equilibrium [1]. The N-cyclopropylmethyl group, being more sterically demanding than methyl (A-value comparison: CH₃ ≈ 1.70 kcal/mol; CH₂-cyclopropyl estimated >2.0 kcal/mol based on cyclohexane conformational analysis), is predicted to shift this equilibrium further toward the axial orientation [2]. No direct experimental measurement is available for the target compound.

Conformational Analysis Stereochemistry Granatane

Scaffold-Level Differentiation: Granatane vs. Tropane Dopamine Transporter Affinity Comparison

At the scaffold level, 9-methyl-9-azabicyclo[3.3.1]nonane derivatives exhibit approximately 100-fold lower dopamine transporter (DAT) binding affinity (Ki = 2–14 μM) compared to cocaine and analogous tropane-based ligands [1]. The N-cyclopropylmethyl substituent on the 9-azabicyclo[3.3.1]nonane scaffold has not been independently evaluated in DAT assays. However, in the structurally related azabicyclo[2.2.2]octane opioid series, the N-cyclopropylmethyl group consistently confers mu-opioid receptor antagonist properties and elevated receptor affinity relative to N-methyl, suggesting that this substituent may similarly modulate the pharmacological profile of granatane-derived ligands [2].

Dopamine Transporter Binding Affinity Granatane

9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine: Procurement-Guided Application Scenarios


N-Substituent SAR Exploration in Granatane-Based CNS Receptor Programs

For medicinal chemistry teams systematically probing the effect of N-substituent variation on receptor binding profiles within the granatane 3-amine series, the N-cyclopropylmethyl analog fills a critical gap between the N-methyl (granisetron intermediate) and N-benzyl or N-H variants. The cyclopropylmethyl group’s unique steric and electronic character, predicted to enhance the axial N-invertomer preference, directly addresses the hypothesis that increasing N-substituent bulk alters the pharmacophore presentation and receptor subtype selectivity [1]. Procurement of this compound is specifically warranted when SAR designs require evaluation of a rigid, lipophilic N-substituent beyond simple alkyl chains.

Opioid Receptor Ligand Design Leveraging the Cyclopropylmethyl Pharmacophore

The cyclopropylmethyl group is a well-established pharmacophore for mu-opioid receptor modulation, present in therapeutically used agents such as naltrexone and naloxone. Attaching this group to the granatane scaffold yields a novel chemotype that merges the conformational rigidity of the 9-azabicyclo[3.3.1]nonane core with a proven opioid-interacting motif [2]. This compound serves as a strategic starting material for synthesizing amide or carboxamide derivatives targeting opioid receptors, a scenario for which the N-methyl analog (which lacks the opioid-directing cyclopropylmethyl group) is functionally unsuitable.

Reference Standard for Analytical Method Development in Granatane Quality Control

As a commercially available granatane 3-amine with a distinct chromatographic retention time and mass spectrum (MW 194.32, C₁₂H₂₂N₂), this compound can serve as a system suitability standard or reference impurity marker in HPLC/GC methods developed for related granatane-based APIs or intermediates [1]. Its 95% purity specification, documented in the Enamine product listing, provides a known baseline for method validation, though users should verify purity by independent analysis prior to use as a quantitative reference [1].

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